Heptanoic acid, 5-((2-carboxybenzoyl)oxymethyl)-3-hydroxy- Heptanoic acid, 5-((2-carboxybenzoyl)oxymethyl)-3-hydroxy-
Brand Name: Vulcanchem
CAS No.: 88162-10-1
VCID: VC20843930
InChI: InChI=1S/C16H20O7/c1-2-10(7-11(17)8-14(18)19)9-23-16(22)13-6-4-3-5-12(13)15(20)21/h3-6,10-11,17H,2,7-9H2,1H3,(H,18,19)(H,20,21)
SMILES: CCC(CC(CC(=O)O)O)COC(=O)C1=CC=CC=C1C(=O)O
Molecular Formula: C16H20O7
Molecular Weight: 324.32 g/mol

Heptanoic acid, 5-((2-carboxybenzoyl)oxymethyl)-3-hydroxy-

CAS No.: 88162-10-1

Cat. No.: VC20843930

Molecular Formula: C16H20O7

Molecular Weight: 324.32 g/mol

* For research use only. Not for human or veterinary use.

Heptanoic acid, 5-((2-carboxybenzoyl)oxymethyl)-3-hydroxy- - 88162-10-1

Specification

CAS No. 88162-10-1
Molecular Formula C16H20O7
Molecular Weight 324.32 g/mol
IUPAC Name 2-(5-carboxy-2-ethyl-4-hydroxypentoxy)carbonylbenzoic acid
Standard InChI InChI=1S/C16H20O7/c1-2-10(7-11(17)8-14(18)19)9-23-16(22)13-6-4-3-5-12(13)15(20)21/h3-6,10-11,17H,2,7-9H2,1H3,(H,18,19)(H,20,21)
Standard InChI Key KIPQYMROKVFIGZ-UHFFFAOYSA-N
SMILES CCC(CC(CC(=O)O)O)COC(=O)C1=CC=CC=C1C(=O)O
Canonical SMILES CCC(CC(CC(=O)O)O)COC(=O)C1=CC=CC=C1C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator